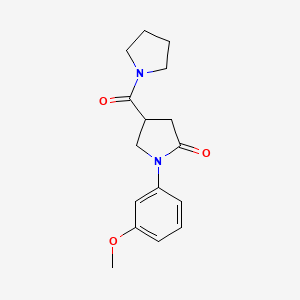
C44H55ClO5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C44H55ClO5 Allyl chloroformate . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In industrial settings, the production of allyl chloroformate involves the continuous addition of allyl alcohol to a solution of phosgene in an inert solvent such as toluene or dichloromethane . The reaction mixture is then cooled, and the product is purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl chloroformate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form allyl alcohol.
Substitution: Allyl chloroformate can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as , , and can react with allyl chloroformate under mild conditions.
Major Products:
Oxidation: Products include and .
Reduction: The major product is .
Substitution: Products include , , and .
Aplicaciones Científicas De Investigación
Chemistry: Allyl chloroformate is used as a reagent in organic synthesis for the protection of amines and alcohols. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, allyl chloroformate is used to modify proteins and peptides. It is also used in the preparation of enzyme inhibitors.
Medicine: Allyl chloroformate is used in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, allyl chloroformate is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of polymers and resins.
Mecanismo De Acción
Allyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on molecules. This reaction typically involves the substitution of the chlorine atom with a nucleophile, resulting in the formation of a new covalent bond. The molecular targets of allyl chloroformate include amines, alcohols, and thiols, which are commonly found in proteins, peptides, and other biomolecules.
Comparación Con Compuestos Similares
- Methyl chloroformate (C2H3ClO2)
- Ethyl chloroformate (C3H5ClO2)
- Isopropyl chloroformate (C4H7ClO2)
Comparison: Allyl chloroformate is unique due to its allyl group, which provides additional reactivity compared to other chloroformates. The presence of the allyl group allows for further functionalization and the formation of more complex molecules. In contrast, methyl, ethyl, and isopropyl chloroformates have simpler alkyl groups, which limit their reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C44H55ClO5 |
|---|---|
Peso molecular |
699.4 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C44H55ClO5/c1-27(2)10-9-11-28(3)35-16-17-36-32-15-14-30-22-31(18-20-43(30,4)37(32)19-21-44(35,36)5)49-42(47)26-48-40-25-39-34(23-38(40)45)33(24-41(46)50-39)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31-32,35-37H,9-11,15-22,26H2,1-5H3/t28-,31+,32+,35-,36+,37+,43+,44-/m1/s1 |
Clave InChI |
HZOFJAVOORGTFE-SQAZNZTQSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11160241.png)
![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160247.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B11160252.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11160266.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11160277.png)
![9-hydroxy-7-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11160285.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11160293.png)
![Ethyl 2-[({3-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11160296.png)
![6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11160297.png)
![3,4-diethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11160304.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11160318.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11160320.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybutanamide](/img/structure/B11160327.png)

